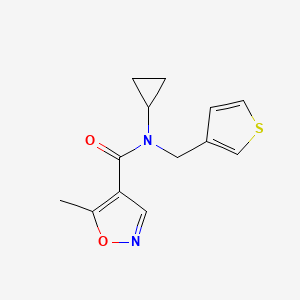
N-cyclopropyl-5-méthyl-N-(thiophène-3-ylméthyl)isoxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Applications De Recherche Scientifique
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide has several scientific research applications due to its diverse biological activities. It is used in medicinal chemistry for developing new drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . Additionally, it is employed in chemical research for studying the synthesis and reactivity of isoxazole derivatives .
Mécanisme D'action
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . Isoxazoles have been used in drug discovery due to their wide range of biological activities .
Thiophenes
are a type of heterocyclic compound that consists of a five-membered ring containing one sulfur atom . Thiophene derivatives have been used in various applications, including pharmaceutical industries, due to their diverse biological activities . They have shown antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by Cu(I) or Ru(II) but can also be achieved through metal-free approaches .
Industrial Production Methods: Industrial production methods for isoxazole derivatives focus on eco-friendly and cost-effective processes. These methods often employ green chemistry principles, such as the use of non-toxic and cost-effective catalysts, and aim to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide include other isoxazole derivatives, such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their biological activities .
Uniqueness: N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-4-carboxamide is unique due to its specific substituents, which impart distinct biological activities and therapeutic potential. The presence of the cyclopropyl, methyl, and thiophen-3-ylmethyl groups contributes to its unique pharmacological profile and makes it a valuable compound for scientific research and drug development .
Propriétés
IUPAC Name |
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-12(6-14-17-9)13(16)15(11-2-3-11)7-10-4-5-18-8-10/h4-6,8,11H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSBVYKEHFUWLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide](/img/structure/B2439137.png)
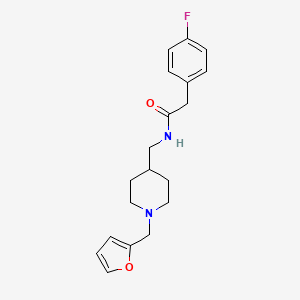
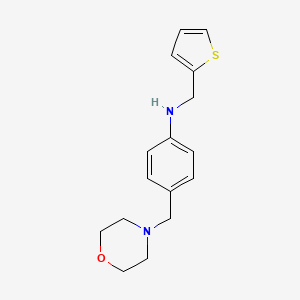
![3-benzyl-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2439142.png)

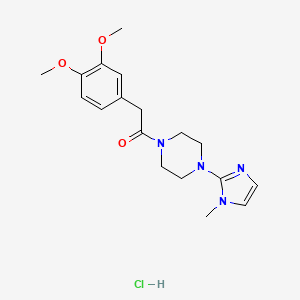
![4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2439148.png)
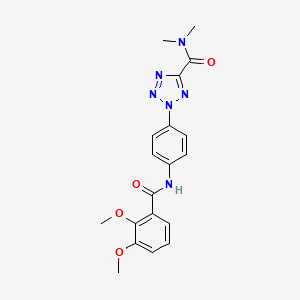
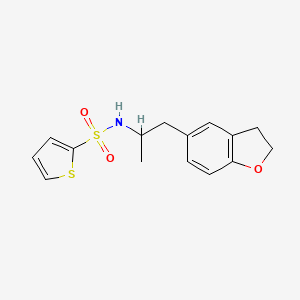
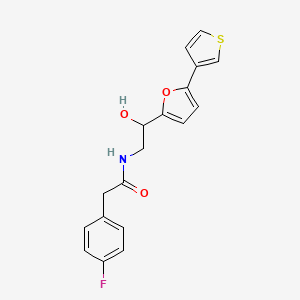
![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)
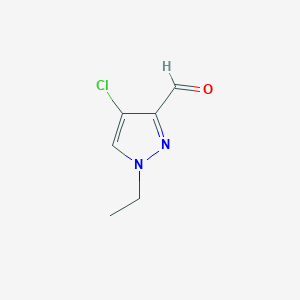

![6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2439160.png)
